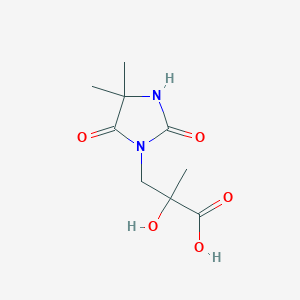![molecular formula C7H6ClN3 B1454742 4-クロロ-1H-ピロロ[2,3-b]ピリジン-5-アミン CAS No. 930293-37-1](/img/structure/B1454742.png)
4-クロロ-1H-ピロロ[2,3-b]ピリジン-5-アミン
概要
説明
“4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound with the empirical formula C7H6ClN3 . It is a halogenated heterocycle . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine” has been studied using high-resolution X-ray diffraction data . The study revealed the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule . The topological parameters indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Physical And Chemical Properties Analysis
The compound is a solid in form . More specific physical and chemical properties like melting point, solubility, etc., are not provided in the available resources.科学的研究の応用
複素環式化合物の合成
4-クロロ-1H-ピロロ[2,3-b]ピリジン-5-アミンは、様々な複素環式化合物の合成における重要な中間体として機能します。これらの構造は、多くの薬理活性分子に存在するため、重要です。 この化合物は、様々な化学反応を起こす能力があり、幅広い複素環誘導体の合成のための汎用性の高いビルディングブロックとなります .
抗がん活性
この化合物は、潜在的な抗がん活性を示す誘導体の合成に使用されています。ピロロピリジンコアを修飾することで、研究者は、癌細胞の増殖を阻害する可能性のある新しい分子を開発することができます。 これらの誘導体は、ヌクレオチドと構造が類似しているため、癌の進行に関与する生物学的標的に作用することができます .
キナーゼ阻害
キナーゼ阻害剤は、癌を含む様々な疾患の治療において非常に重要です。4-クロロ-1H-ピロロ[2,3-b]ピリジン-5-アミン誘導体は、細胞分裂と生存を制御するシグナル伝達経路において重要な役割を果たす特定のキナーゼを阻害することが示されています。 この阻害は、新しい治療薬の開発につながる可能性があります .
FGFR4阻害剤の開発
この化合物は、線維芽細胞増殖因子受容体4(FGFR4)阻害剤の開発に使用されてきました。これらの阻害剤は、肝癌に関与するHep3B細胞などの特定の細胞株に対して、強力な抗増殖活性を示しています。 これは、標的型癌治療のための有望な道筋を示唆しています .
酵素阻害
研究者たちは、4-クロロ-1H-ピロロ[2,3-b]ピリジン-5-アミンを酵素阻害剤の設計に使用することを検討しています。 例えば、この化合物の誘導体は、炎症性疾患に関連する酵素であるヒト好中球エラスターゼ(HNE)に対する阻害効果について研究されています .
心血管疾患のための薬物開発
4-クロロ-1H-ピロロ[2,3-b]ピリジン-5-アミンの構造フレームワークは、心血管疾患の治療における可能性について調査されてきた分子にも見られます。 これらの誘導体は、特定の経路を標的にすることで、高血圧や心不全などの病状に対する新しい治療オプションを提供する可能性があります .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptor tyrosine kinases .
Mode of Action
The mode of action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine involves interactions at the molecular level. The compound has a covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton . This structure allows it to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions .
Biochemical Pathways
The compound’s electronic structure, as calculated by density functional theory (dft) at the blyp level, implies a high kinetic stability .
Result of Action
The compound’s high kinetic stability, indicated by a large homo–lumo energy gap, suggests that it may have significant effects at the molecular level .
Action Environment
The action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to light, heat, or reactive gases could potentially affect the compound’s stability and efficacy.
生化学分析
Biochemical Properties
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular hydrogen bonds, particularly N–H⋯N and C–H⋯Cl interactions . These interactions suggest that 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can influence the stability and function of biomolecules it interacts with.
Cellular Effects
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tropomyosin receptor kinases (TRKs) can trigger downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form hydrogen bonds and interact with TRKs suggests that it can modulate the activity of these kinases, leading to altered cellular responses . Additionally, its electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can change over timeThe compound’s stability and degradation patterns are crucial for understanding its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is essential for determining safe and effective dosage ranges for therapeutic applications .
Metabolic Pathways
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interactions with TRKs and other biomolecules suggest that it can modulate metabolic processes, potentially leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization can affect its activity and function, making it important to study how it is distributed within cells and how this distribution impacts its biochemical effects .
特性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPOGAUVNOSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)









![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)


